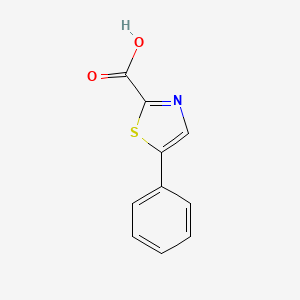

5-Phenylthiazole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRNZBGFPPOHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676284 | |

| Record name | 5-Phenyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937369-77-2 | |

| Record name | 5-Phenyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenylthiazole-2-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a privileged scaffold in the design of numerous therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a key derivative, 5-Phenylthiazole-2-carboxylic acid, providing an in-depth exploration of its fundamental properties, synthesis, and its emerging role as a valuable building block in drug discovery.

Physicochemical and Basic Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in synthesis and drug design. While experimental data for this specific molecule is not extensively published, we can infer and calculate key parameters based on its structure and data from closely related analogues.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₇NO₂S | [1] |

| Molecular Weight | 205.23 g/mol | [1] |

| CAS Number | 937369-77-2 | [1] |

| Appearance | Off-white to light yellow solid | General observation for similar compounds |

| Melting Point | Not available (often cited as N/A by suppliers) | [1] |

| Boiling Point | 431.5 ± 38.0 °C at 760 mmHg | Calculated value[1] |

| Density | 1.4 ± 0.1 g/cm³ | Calculated value[1] |

| pKa | ~3-4 | Estimated based on thiazole-2-carboxylic acid (pKa ~2.95) and benzoic acid (pKa ~4.2). The electron-withdrawing nature of the thiazole ring likely lowers the pKa relative to benzoic acid. |

| LogP | 2.00 | Calculated value[1] |

| Solubility | Generally soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and non-polar solvents.[2] | General solubility profile for aromatic carboxylic acids.[2] |

Synthesis of this compound

The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable starting material would be a derivative of 2-bromo-1-phenylethan-1-one and a thiooxamate.

Proposed Synthetic Pathway: Modified Hantzsch Synthesis

A plausible synthetic route involves the reaction of ethyl 2-chloro-3-oxo-3-phenylpropanoate with thiooxamic acid, followed by hydrolysis of the resulting ester.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2-chloro-3-oxo-3-phenylpropanoate

-

Thiooxamic acid

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate

-

To a solution of ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol, add thiooxamic acid (1 equivalent).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL). The use of a non-polar solvent like DCM allows for the selective extraction of the less polar ester product from the aqueous phase.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 5-phenylthiazole-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 5-phenylthiazole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add sodium hydroxide (2-3 equivalents) to the solution and stir at room temperature or gentle heat (40-50 °C) for 2-4 hours. Saponification (hydrolysis) of the ester is typically base-catalyzed and proceeds efficiently under these conditions.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization and Analytical Methods

The identity and purity of synthesized this compound can be confirmed using a suite of standard analytical techniques.

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl group (multiplet, ~7.4-8.0 ppm), a singlet for the thiazole proton (~8.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Resonances for the phenyl carbons, thiazole ring carbons, and the carboxylic acid carbonyl carbon (~160-170 ppm). |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid dimer (2500-3300), C=O stretch (~1700), C=N stretch of the thiazole ring (~1600), and aromatic C=C stretches (1400-1600).[4] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 205.02, corresponding to the molecular weight of the compound. |

Role in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a versatile starting point for the development of novel therapeutic agents. The phenyl group at the 5-position and the carboxylic acid at the 2-position provide two key points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Anticancer Potential

Numerous studies have highlighted the anticancer activity of phenylthiazole derivatives.[5][6][7][8] The mechanism of action often involves the inhibition of key enzymes or signaling pathways implicated in cancer progression. For instance, derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide have been designed based on the structure of the kinase inhibitor dasatinib and have shown antiproliferative potency.[5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 8. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

An In-Depth Technical Guide on 5-Phenylthiazole-2-carboxylic acid

<

This guide offers a comprehensive technical exploration of 5-Phenylthiazole-2-carboxylic acid, a heterocyclic compound with significant relevance in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical architecture, synthesis, and characterization.

Introduction: The Significance of the Phenylthiazole Scaffold

The thiazole ring is a fundamental five-membered aromatic heterocycle containing both sulfur and nitrogen. This structural motif is a cornerstone in the design of numerous biologically active molecules.[1][2][3] The incorporation of a phenyl group and a carboxylic acid moiety, as seen in this compound, imparts specific steric and electronic properties that are crucial for its diverse applications. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4]

Chemical Structure and Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is essential for its effective use in research and development.

Molecular Structure

The core of the molecule is a thiazole ring, with a phenyl group attached at the 5-position and a carboxylic acid group at the 2-position.

Caption: Diagram of the this compound structure.

Physicochemical Data

Key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂S | [5][6] |

| Molecular Weight | 205.23 g/mol | [5][6] |

| CAS Number | 937369-77-2 | [5][6][7][8] |

| Boiling Point | 431.5±38.0 °C at 760 mmHg | [7] |

| Density | 1.4±0.1 g/cm³ | [7] |

Synthesis and Mechanism

The Hantzsch thiazole synthesis is a widely employed and reliable method for the preparation of thiazole derivatives.[9][10][11] This reaction involves the condensation of an α-haloketone with a thioamide.[10][11][12]

Reaction Mechanism

The synthesis of this compound typically proceeds through the reaction of an appropriate α-haloketone with a thioamide to form the thiazole ring, followed by hydrolysis of an ester precursor.

Caption: A simplified workflow of the Hantzsch synthesis.

Experimental Protocol

A representative, two-step protocol for the synthesis of this compound is outlined below.

Part 1: Synthesis of Ethyl 5-phenylthiazole-2-carboxylate

-

React thiobenzamide with ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol.

-

Heat the mixture to reflux for several hours to facilitate the condensation and cyclization reactions.

-

Upon completion, the solvent is removed, and the crude product is isolated.

Part 2: Hydrolysis to this compound

-

The crude ethyl 5-phenylthiazole-2-carboxylate is subjected to hydrolysis using a base, such as sodium hydroxide, in an aqueous-alcoholic solution.[13]

-

The reaction mixture is heated to ensure complete conversion of the ester to the carboxylate salt.

-

Acidification of the reaction mixture with a strong acid, like hydrochloric acid, precipitates the final product, this compound.[13]

-

The solid product is then collected by filtration, washed, and dried.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the thiazole ring proton, and a downfield signal for the carboxylic acid proton, typically above 10 ppm.[14][15] The carboxylic acid proton signal is often broad and can disappear upon D₂O exchange.[14][15]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm, along with signals for the carbons of the phenyl and thiazole rings.[14][15]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.[16] Key absorptions include:

-

A very broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.[14][17]

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually found between 1710 and 1760 cm⁻¹.[14][17]

-

C-O stretching and O-H bending vibrations are also expected.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information. A common fragmentation for carboxylic acids is the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺).[18]

Applications in Research and Development

Thiazole-containing compounds are of significant interest in drug discovery and materials science.

Medicinal Chemistry

The this compound scaffold is a key structural component in the development of various therapeutic agents. Derivatives have been investigated for their potential as:

-

Anticancer agents: Thiazole derivatives have shown promise in the development of new anti-tumor drugs.[19][20]

-

Antimicrobial agents: The thiazole ring is a common feature in many antibacterial and antifungal compounds.[2][3][21]

-

Enzyme inhibitors: For example, derivatives of 2-phenylthiazole-4-carboxylic acid have been identified as potent xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[22]

Materials Science

The unique electronic properties of thiazole derivatives make them suitable for applications in materials science, such as in the development of organic electronics and dyes.[23]

Conclusion

This compound is a versatile and valuable building block in organic synthesis, with significant applications in medicinal chemistry and materials science. Its synthesis via the Hantzsch reaction is well-established, and its structure can be readily confirmed by standard spectroscopic methods. The continued exploration of this and related thiazole derivatives holds great promise for the development of new therapeutic agents and advanced materials.

References

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 25). Exploring the Properties and Applications of Thiazole-Based Building Blocks. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. Retrieved from [Link]

-

ResearchGate. (2020, April 21). (PDF) REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a). Retrieved from [Link]

-

PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved from [Link]

-

Bentham Science. (2023, September 1). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

-

PubMed. (2020, January 10). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 4). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

-

PubMed. (2015, March 15). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

PubMed. (2019, February 15). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, March 20). Does this NMR show the carboxy group?. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound - CAS:937369-77-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 937369-77-2 [amp.chemicalbook.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. synarchive.com [synarchive.com]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. youtube.com [youtube.com]

- 13. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. echemi.com [echemi.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

The Genesis and Synthetic Evolution of 5-Phenylthiazole-2-carboxylic Acid: A Technical Guide

Introduction: The Thiazole Ring, a Cornerstone in Medicinal Chemistry

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a plethora of therapeutic agents, from the antibiotic penicillin to the antiretroviral ritonavir[1]. The historical development of thiazole chemistry, initiated by the pioneering work of Hofmann and Hantzsch, has paved the way for the synthesis of a vast array of derivatives with diverse pharmacological activities[1][2]. This guide delves into the discovery and history of a specific, yet significant, member of this family: 5-phenylthiazole-2-carboxylic acid. We will explore the foundational synthetic strategies that likely led to its conception, trace the evolution of its preparation, and discuss its significance as a building block in modern drug development.

Part 1: Foundational Synthetic Strategies - The Dawn of Thiazole Chemistry

The late 19th and early 20th centuries witnessed the elucidation of fundamental methods for constructing the thiazole ring. These classical reactions, while sometimes supplanted by modern techniques, form the bedrock of our understanding and are essential for appreciating the historical context of this compound's discovery.

The Hantzsch Thiazole Synthesis: A Pillar of Heterocyclic Chemistry

First reported by Arthur Hantzsch in 1887, this condensation reaction between an α-halocarbonyl compound and a thioamide remains one of the most versatile and widely employed methods for thiazole synthesis[2][3]. The reaction's robustness and tolerance for a variety of functional groups have made it a mainstay in organic synthesis for over a century.

Mechanism and Rationale: The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of starting materials directly dictates the substitution pattern of the final product, offering a high degree of synthetic flexibility.

Experimental Protocol: A Representative Hantzsch Synthesis

-

Reaction: α-Bromoacetophenone with Thiooxamic acid

-

Objective: To form the ethyl ester of this compound, a direct precursor to the target molecule.

-

Procedure:

-

Equimolar amounts of α-bromoacetophenone and ethyl thiooxamate are dissolved in a suitable solvent, typically ethanol or a similar polar protic solvent.

-

The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, often by recrystallization from a suitable solvent system, to yield ethyl 5-phenylthiazole-2-carboxylate.

-

Subsequent hydrolysis of the ester, typically under basic conditions (e.g., using sodium hydroxide solution) followed by acidic workup, affords this compound.

-

Causality of Experimental Choices: The use of ethanol as a solvent facilitates the dissolution of the reactants and provides a suitable medium for the polar transition states involved in the reaction. Heating under reflux provides the necessary activation energy for the condensation and dehydration steps. The final hydrolysis is a standard and efficient method for converting the ester to the desired carboxylic acid.

Caption: Figure 1: Generalized Hantzsch Thiazole Synthesis Workflow.

Other Foundational Syntheses

While the Hantzsch synthesis is paramount, other classical methods would have been known to early chemists and could have been adapted for the synthesis of this compound or its precursors.

-

Gabriel Thiazole Synthesis: This method involves the reaction of an α-acylaminoketone with phosphorus pentasulfide. It provides a route to 2,5-disubstituted thiazoles.

-

Cook-Heilbron Thiazole Synthesis: This synthesis produces 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide or related reagents[4]. While not a direct route to the title compound, it highlights the diverse strategies available for thiazole ring formation.

Part 2: The Emergence of this compound in Modern Research

While the precise historical "discovery" of this compound is not prominently documented in readily available literature, its utility as a synthetic intermediate and a pharmacophore has become increasingly apparent in recent decades. Modern synthetic organic chemistry has provided more streamlined and efficient routes to this valuable compound.

Modern Synthetic Approaches

Contemporary methods often focus on improving yields, reducing reaction times, and employing milder conditions compared to the classical syntheses.

Table 1: Comparison of Synthetic Routes to this compound and its Esters

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Modified Hantzsch | α-Bromoacetophenone, Ethyl thiooxamate | Ethanol, Reflux | Well-established, readily available starting materials | Can require harsh conditions and long reaction times |

| Oxidative Cyclization | Phenylacetaldehyde, Primary amine, Elemental sulfur | Copper catalyst, Oxygen | Utilizes simple starting materials, "green" oxidant | May require catalyst optimization |

| From α-Amino Acids | N-substituted α-amino acids | Thionyl chloride, DBU | Metal-free, mild conditions, good functional group tolerance | Requires pre-functionalized starting materials |

Insight into Modern Methodologies: The shift towards catalyst-driven and multi-component reactions reflects a broader trend in organic synthesis towards efficiency and sustainability. For instance, the use of copper catalysts in oxidative cyclizations allows for the construction of the thiazole ring from simpler precursors under greener conditions. The development of metal-free approaches, such as the cyclization of N-substituted α-amino acids, offers an alternative that avoids potentially toxic and expensive metal catalysts.

Caption: Figure 2: A Modern Multi-Component Approach.

Part 3: The Role of this compound in Drug Discovery

The true significance of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules. The phenyl group at the 5-position and the carboxylic acid at the 2-position provide key points for structural modification, allowing medicinal chemists to fine-tune the pharmacological properties of derivative compounds.

A Scaffold for Diverse Biological Activities

Derivatives of this compound have been investigated for a wide range of therapeutic applications, demonstrating the broad potential of this chemical scaffold.

-

Anticancer Agents: Numerous studies have explored the use of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives as potent anti-tumor drugs[5][6]. The core structure serves as a template for designing inhibitors of various protein kinases and other targets involved in cancer progression.

-

Antimicrobial Agents: The thiazole ring is a known pharmacophore in antimicrobial agents. Modifications of the this compound backbone have led to the development of compounds with antibacterial and antifungal properties.

-

Enzyme Inhibitors: The structural features of this molecule make it an attractive starting point for the design of enzyme inhibitors. For example, derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase[7].

The carboxylic acid moiety is particularly important as it can serve as a handle for forming amide bonds, a common linkage in many drug molecules. This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

Conclusion

While the precise moment of its first synthesis may be lost to the annals of early chemical literature, the journey of this compound from a conceptual product of foundational synthetic methods to a key building block in modern drug discovery is a testament to the enduring legacy of thiazole chemistry. The principles established by pioneers like Hantzsch continue to provide the basis for innovation, while contemporary synthetic advancements have made this and other valuable thiazole derivatives more accessible. For researchers and drug development professionals, this compound represents not just a molecule, but a gateway to a vast chemical space with untapped therapeutic potential.

References

- Cook, A. H., & Heilbron, I. M. (1947). The chemistry of penicillin. Annual reports on the progress of chemistry, 44, 159-186.

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of antiprotozoal agents. European journal of medicinal chemistry, 97, 699-716.

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

- Sharma, S., Devgun, M., Narang, R., Lal, S., & Rana, A. C. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Mishra, C. B., Kumari, S., & Singh, R. K. (2018). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Bioorganic chemistry, 78, 267-285.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-4-carboxythiazole. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

- Liu, W., Zhou, J., Qi, F., Bensdorf, K., Li, Z., Zhang, H., ... & Cao, P. (2011). Synthesis and biological activities of 2‐amino‐thiazole‐5‐carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451-458.

-

PubMed. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]

-

ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazoles and their Benzo Derivatives. Retrieved from [Link]

- Hamed, F. I., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4(4), 1-13.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. media.neliti.com [media.neliti.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Phenylthiazole-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antifungal, anti-inflammatory, and anti-HIV properties.[2][3] Notably, the FDA-approved drugs Dasatinib and Ixazomib, used in cancer chemotherapy, feature a thiazole core, underscoring its clinical significance.[4] This guide focuses on a specific, yet highly important, member of this class: 5-Phenylthiazole-2-carboxylic acid . Its formal IUPAC name is indeed 5-Phenyl-1,3-thiazole-2-carboxylic acid .[5] This compound serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly in the realm of oncology and enzyme inhibition. This document will provide an in-depth exploration of its synthesis, physicochemical properties, and its burgeoning role in the development of next-generation therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | 5-Phenyl-1,3-thiazole-2-carboxylic acid | [5] |

| CAS Number | 937369-77-2 | [1] |

| Molecular Formula | C₁₀H₇NO₂S | [1] |

| Molecular Weight | 205.23 g/mol | [1] |

| Boiling Point | 431.5±38.0 °C at 760 mmHg | [5] |

| Density | 1.4±0.1 g/cm³ | [5] |

| Flash Point | 214.8±26.8 °C | [5] |

| LogP | 2.00 | [5] |

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through several routes. Here, we will detail two robust and commonly employed strategies: the classic Hantzsch Thiazole Synthesis and a modern approach involving a Suzuki-coupling reaction followed by hydrolysis.

Method 1: The Hantzsch Thiazole Synthesis (A Proposed Route)

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone of heterocyclic chemistry due to its reliability and high yields.[2][6] It involves the condensation of an α-haloketone with a thioamide.[6] For the synthesis of this compound, a plausible Hantzsch-based approach would involve the reaction of a 2-halo-1-phenylethanone derivative with an oxalamide-derived thioamide, followed by hydrolysis.

Conceptual Workflow for Hantzsch Synthesis

Caption: Proposed Hantzsch synthesis workflow.

Experimental Protocol (Adapted from General Hantzsch Synthesis Procedures):

-

Reaction Setup: To a solution of ethyl 2-amino-2-thioxoacetate (1 equivalent) in a suitable solvent such as ethanol, add α-bromoacetophenone (1 equivalent).

-

Reaction Execution: The reaction mixture is typically heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.[6]

-

Work-up and Isolation of Ester: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product, ethyl 5-phenylthiazole-2-carboxylate, can be purified by recrystallization or column chromatography.

-

Hydrolysis: The purified ester is then dissolved in a mixture of methanol and an aqueous solution of a base, such as sodium hydroxide (e.g., 2 M NaOH).[7]

-

Acidification and Product Collection: The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with a suitable acid (e.g., 2 M HCl) to a pH of approximately 5.[7] The precipitated solid, this compound, is then collected by filtration, washed with water, and dried.

Method 2: Suzuki-Coupling and Hydrolysis (A Modern Approach)

A more contemporary and versatile method involves a palladium-catalyzed Suzuki-coupling reaction to introduce the phenyl group, followed by ester hydrolysis. This approach offers the advantage of modularity, allowing for the synthesis of a variety of substituted phenylthiazoles.[7]

Workflow for Suzuki-Coupling and Hydrolysis

Caption: Suzuki-coupling and hydrolysis workflow.

Experimental Protocol (Adapted from literature procedures): [7]

-

Suzuki-Coupling Reaction: In a reaction vessel under an inert atmosphere (e.g., argon), combine ethyl 2-bromo-5-thiazolecarboxylate (1 equivalent), phenylboronic acid (1.5 equivalents), potassium carbonate (1.5 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) in a mixture of 1,4-dioxane and water.

-

Reaction Execution: The reaction mixture is heated to reflux for approximately 8 hours, with the progress monitored by TLC.

-

Work-up and Isolation of Ester: After cooling, the reaction mixture is subjected to an appropriate work-up, which may include extraction with an organic solvent (e.g., ethyl acetate) and washing with brine. The crude product is then purified by column chromatography to yield ethyl 5-phenylthiazole-2-carboxylate.

-

Hydrolysis: The purified ester is dissolved in methanol, and an aqueous solution of sodium hydroxide (2 M) is added.

-

Acidification and Product Collection: The reaction is stirred at room temperature for about 4 hours. Following the completion of the reaction, the methanol is evaporated, and the pH of the remaining aqueous solution is adjusted to 5 with 2 M hydrochloric acid. The resulting white precipitate of this compound is collected by filtration and dried.[7]

Applications in Drug Discovery: Targeting Cancer Signaling Pathways

The this compound scaffold is a key pharmacophore in the development of novel anticancer agents. Its derivatives have been shown to target and inhibit various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2] One of the most important of these is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Thiazole Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Thiazole derivatives have been shown to induce apoptosis and interfere with tubulin assembly in cancer cells.[8] Furthermore, they are associated with the inhibition of the NF-κB/mTOR/PI3K/Akt signaling cascade.[8] By inhibiting key kinases within this pathway, such as PI3K, Akt, or mTOR itself, 5-phenylthiazole-based compounds can effectively block downstream signaling, leading to a reduction in cell proliferation and the induction of programmed cell death (apoptosis). The development of potent and selective inhibitors based on this scaffold is an active and promising area of cancer research.[4]

Conclusion: A Versatile Scaffold with a Bright Future

This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern drug discovery. Its robust and adaptable synthesis, coupled with the significant biological activities of its derivatives, ensures its continued relevance for researchers and scientists. The ability of the thiazole nucleus to serve as a potent pharmacophore, particularly in the context of kinase inhibition for cancer therapy, highlights the immense potential that still lies in the exploration and functionalization of this remarkable scaffold. As our understanding of complex disease pathways deepens, the strategic deployment of privileged structures like this compound will undoubtedly pave the way for the development of more effective and targeted medicines.

References

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved from [Link]

-

Investigation of the effects of thiazole compounds on thioredoxin reductase 1 (TrxR1), glutathione S-transferase (GST), and glutathione reductase (GR) targeted human brain glioblastoma cancer (U-87 MG). (2024). PubMed. Retrieved from [Link]

-

This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. (2015). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023). MDPI. Retrieved from [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (2021). MDPI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved from [Link]

-

Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. (2020). MDPI. Retrieved from [Link]

-

Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and... (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Phenylthiazole-2-carboxylic acid mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of 5-Phenylthiazole-2-carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Phenylthiazole Carboxylic Acid Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While the parent molecule itself is not extensively characterized, its derivatives have emerged as potent modulators of critical cellular pathways implicated in cancer, metabolic disorders, and infectious diseases. This guide provides an in-depth exploration of the primary mechanisms of action identified for these derivatives, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential. We will delve into the specific molecular targets, the downstream signaling consequences, and the experimental methodologies required to elucidate and validate these activities.

The versatility of the phenylthiazole core, with its capacity for substitution at multiple positions, allows for the fine-tuning of target affinity and selectivity. This has led to the development of derivatives with distinct and potent biological functions, including the inhibition of protein-protein interactions in miRNA processing, agonism of metabolic receptors, and inhibition of key enzymes in fungal pathogenesis and purine metabolism. This guide will illuminate these mechanisms, providing a solid foundation for future research and development in this promising area of medicinal chemistry.

I. Inhibition of TRBP and Disruption of miRNA Biogenesis in Cancer

A significant breakthrough in the application of phenylthiazole carboxylic acid derivatives has been the development of potent inhibitors of the Transactivation response (TAR) RNA-binding protein 2 (TRBP). TRBP is a critical component of the microprocessor complex, which is essential for the maturation of microRNAs (miRNAs). In many cancers, including hepatocellular carcinoma (HCC), the dysregulation of specific miRNAs, such as the oncogenic miR-21, drives tumor progression.

Core Mechanism: Disrupting the TRBP-Dicer Interaction

A leading derivative, CIB-L43, a 2-phenylthiazole-5-carboxylic acid derivative, has been identified as a highly potent and specific inhibitor of TRBP.[1][2] The primary mechanism of action of CIB-L43 is the disruption of the protein-protein interaction between TRBP and Dicer, another key enzyme in the miRNA processing pathway.[1][2] This disruption effectively halts the maturation of oncogenic miRNAs.

The downstream consequences of this action are profound:

-

Suppression of miR-21 Biosynthesis: By inhibiting the TRBP-Dicer complex, CIB-L43 effectively reduces the levels of mature, functional miR-21.[1][2]

-

Upregulation of Tumor Suppressors: The reduction in miR-21 leads to the increased expression of its target genes, including the tumor suppressors PTEN and Smad7.[1][2]

-

Inhibition of Pro- कैंसर Signaling Pathways: The upregulation of PTEN and Smad7 results in the subsequent inhibition of the pro-survival AKT and the pro-metastatic TGF-β signaling pathways.[1][2]

This cascade of events culminates in a significant reduction in HCC cell proliferation and migration, demonstrating the therapeutic potential of targeting TRBP with phenylthiazole carboxylic acid derivatives.[1][2]

Quantitative Data: Potency of CIB-L43

| Parameter | Value | Target |

| EC50 | 0.66 nM | Nanomolar inhibitory activity |

| KD | 4.78 nM | TRBP binding affinity |

| IC50 | 2.34 µM | Disruption of TRBP-Dicer interaction |

Data sourced from recent studies on 2-phenylthiazole-5-carboxylic acid derivatives.[1][2]

Signaling Pathway Diagram

Caption: Inhibition of the TRBP-Dicer complex by a 2-phenylthiazole-5-carboxylic acid derivative.

Experimental Protocol: TRBP-Dicer Interaction Assay (AlphaLISA)

This protocol outlines a method to quantify the disruption of the TRBP-Dicer interaction.

-

Reagent Preparation:

-

Prepare recombinant His-tagged TRBP and GST-tagged Dicer proteins.

-

Prepare AlphaLISA Acceptor beads conjugated to an anti-GST antibody and Donor beads conjugated to an anti-His antibody.

-

Serially dilute the this compound derivative in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add His-TRBP and GST-Dicer to the wells and incubate to allow for protein-protein interaction.

-

Add the anti-GST Acceptor beads and incubate in the dark.

-

Add the anti-His Donor beads and perform a final incubation in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-capable plate reader.

-

The proximity of the Donor and Acceptor beads due to the TRBP-Dicer interaction will generate a chemiluminescent signal.

-

The presence of an effective inhibitor will disrupt this interaction, leading to a decrease in the signal.

-

Calculate the IC50 value by plotting the signal intensity against the inhibitor concentration.

-

II. Agonism of Free Fatty Acid Receptor 2 (FFA2)

Derivatives of phenylthiazole-carboxamido acid have been identified as agonists of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[3] FFA2 is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) produced by the gut microbiota.[3] As FFA2 is implicated in the regulation of metabolism, it represents a promising target for the treatment of obesity, diabetes, and inflammatory diseases.[3]

Core Mechanism: Orthosteric Agonism of FFA2

These derivatives act as orthosteric agonists, meaning they bind to the same site as the endogenous ligands (SCFAs). This binding activates the receptor, initiating downstream signaling cascades that can influence glucose homeostasis and inflammatory responses. One such derivative, compound 6e, demonstrated more potent agonistic activity than the natural ligand propionate.[3]

Quantitative Data: FFA2 Agonist Potency

| Compound | EC50 (µM) | Target |

| Compound 6e | 23.1 | hFFA2 |

| Propionate (Control) | 43.3 | hFFA2 |

Data from a study on phenylthiazole-carboxamido acid derivatives as FFA2 agonists.[3]

Experimental Workflow: FFA2 Activation Assay

Caption: Workflow for determining the agonistic activity of phenylthiazole derivatives on FFA2.

III. Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Phenylthiazole acid derivatives have also been synthesized and evaluated as potential agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[4] PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[4] As such, PPARγ agonists are used in the treatment of type 2 diabetes.

Core Mechanism: Ligand-Dependent Transcription Factor Activation

These derivatives bind to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. The in vitro potency of some of these derivatives is comparable to that of the well-known PPARγ agonist, rosiglitazone.[4]

Experimental Protocol: PPARγ Ligand Screening Assay (Fluorescence Polarization)

-

Principle: This assay is based on the principle that a small, fluorescently labeled PPARγ ligand (tracer) will have a low fluorescence polarization (FP) value when free in solution. Upon binding to the larger PPARγ protein, its rotation slows, and the FP value increases. A test compound that competes with the tracer for binding will displace it, resulting in a decrease in the FP signal.

-

Procedure:

-

In a microplate, combine the PPARγ protein and the fluorescent tracer.

-

Add the phenylthiazole acid derivative at various concentrations.

-

Incubate to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Analysis:

-

A decrease in FP signal indicates that the test compound is binding to PPARγ.

-

Calculate the EC50 value, which represents the concentration of the compound that causes a 50% reduction in the tracer's binding.

-

IV. Inhibition of Fungal CYP51

In the realm of infectious diseases, 2-phenylthiazole derivatives have been designed as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol.[5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[5] This makes CYP51 a prime target for antifungal drug development.

Core Mechanism: Disruption of Ergosterol Biosynthesis

These derivatives act similarly to azole antifungal drugs by binding to the active site of CYP51 and inhibiting its enzymatic activity.[5] This blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and the disruption of the fungal cell membrane.[5]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

-

Preparation:

-

Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI 1640 medium.

-

Perform serial two-fold dilutions of the 2-phenylthiazole derivative in a 96-well microplate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the fungal suspension.

-

Include a positive control (fungus without compound) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

-

V. Inhibition of Xanthine Oxidase

For the treatment of hyperuricemia and gout, a 2-phenylthiazole-4-carboxylic acid derivative has been identified as a potent inhibitor of xanthine oxidase (XO).[6] XO is the key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Elevated levels of uric acid can lead to the formation of urate crystals in the joints, causing the painful condition of gout.

Core Mechanism: Competitive Inhibition of XO

This class of compounds acts as a competitive inhibitor of XO, binding to the active site and preventing the binding of its natural substrates. This leads to a reduction in the production of uric acid, thereby lowering its concentration in the blood. In animal models, these compounds have demonstrated a significant hypouricemic effect.[6]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

-

Principle: This assay measures the activity of XO by monitoring the production of uric acid, which absorbs light at 295 nm.

-

Procedure:

-

In a UV-transparent 96-well plate, add a buffer solution and the XO enzyme.

-

Add the 2-phenylthiazole-4-carboxylic acid derivative at various concentrations.

-

Initiate the reaction by adding the substrate, xanthine.

-

Monitor the increase in absorbance at 295 nm over time using a microplate reader.

-

-

Analysis:

-

Calculate the rate of uric acid production for each concentration of the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The derivatives of this core structure have been shown to act through a variety of distinct and clinically relevant mechanisms of action, including the allosteric inhibition of protein-protein interactions, receptor agonism, and the competitive inhibition of key enzymes. The breadth of biological activities, spanning oncology, metabolic diseases, and infectious diseases, underscores the importance of continued research into this chemical class. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers and drug developers with the foundational knowledge required to further explore and exploit the therapeutic potential of this compound derivatives.

References

- Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry.

- Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. PubMed.

- Synthesis, Activity, and Docking Study of Novel Phenylthiazole-Carboxamido Acid Deriv

- Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Dovepress.

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.

- Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Activity, and Docking Study of Novel Phenylthiazole-Carboxamido Acid Derivatives as FFA2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Phenylthiazole-2-carboxylic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of Novel Heterocycles

In the realm of drug discovery and development, understanding the solubility of a lead compound is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. 5-Phenylthiazole-2-carboxylic acid, a heterocyclic compound featuring a phenyl ring appended to a thiazole carboxylic acid core, represents a scaffold of significant interest. Its structural motifs are present in numerous biologically active molecules. However, a comprehensive, publicly available dataset on its solubility in common organic solvents is notably scarce. This guide, therefore, serves a dual purpose: to consolidate the known physicochemical properties of this compound and to provide a robust framework for researchers to experimentally determine its solubility profile. By grounding our discussion in the fundamental principles of physical chemistry and providing detailed, field-proven protocols, we aim to empower scientists to generate the critical data necessary for their research endeavors.

Physicochemical Characterization of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, the interplay between its aromatic, heterocyclic, and acidic functional groups dictates its behavior in various solvent environments.

A summary of its key physicochemical properties is presented below.

| Property | Value/Prediction | Source |

| Chemical Name | 5-Phenyl-1,3-thiazole-2-carboxylic acid | [1] |

| CAS Number | 937369-77-2 | [1] |

| Molecular Formula | C₁₀H₇NO₂S | |

| Molecular Weight | 205.23 g/mol | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point (Predicted) | 431.5 ± 38.0 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 214.8 ± 26.8 °C | [1] |

| LogP (Predicted) | 2.00 | [1] |

| pKa (Predicted) | Due to the carboxylic acid group, an acidic pKa is expected, likely in the range of 3-4. | |

| Polar Surface Area (PSA) | 78.43 Ų | [1] |

The predicted LogP of 2.00 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, the presence of the carboxylic acid and the nitrogen and sulfur heteroatoms in the thiazole ring contribute significant polarity. This duality is central to its solubility characteristics.

Theoretical Underpinnings of Solubility: A Mechanistic Perspective

The adage "like dissolves like" serves as a fundamental starting point for predicting solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent molecules.

The Role of Polarity and Hydrogen Bonding

This compound is a polar molecule. The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of the solute, leading to favorable interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are expected to be effective at solvating the polar regions of the molecule.

-

Non-polar Solvents (e.g., hexane, toluene): The solubility in these solvents is anticipated to be limited. While the phenyl group offers a non-polar region for van der Waals interactions, the highly polar carboxylic acid group will be poorly solvated.

Acid-Base Chemistry and its Influence

As a carboxylic acid, the solubility of this compound is highly pH-dependent in aqueous systems and can be influenced by the acidic or basic nature of the organic solvent. In basic organic solvents (e.g., pyridine), deprotonation of the carboxylic acid can occur, forming a salt and significantly increasing solubility. Conversely, in acidic organic solvents, the molecule will remain in its protonated, less polar form.

The diagram below illustrates the key molecular features of this compound that influence its solubility.

Caption: Key structural features of this compound influencing solvent interactions.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the carboxylic acid group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | Good dipole-dipole interactions and hydrogen bond acceptance. DMSO and DMF are generally excellent solvents for a wide range of organic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | THF is more polar and a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor, but overall polarity is lower than alcohols or aprotic polar solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have some polarity but are not strong hydrogen bond acceptors. Solubility will depend on the balance with the non-polar phenyl group. |

| Aromatic | Toluene, Benzene | Low | Primarily non-polar interactions with the phenyl ring. The polar carboxylic acid group will be poorly solvated. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Dominated by non-polar van der Waals forces, which are insufficient to overcome the crystal lattice energy and solvate the polar functional groups. |

Experimental Determination of Solubility: A Self-Validating Protocol

The absence of published quantitative data necessitates a robust and reliable experimental approach. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[2] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable glass containers with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. To validate, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method. A calibration curve should be prepared using standards of known concentration.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in various units, such as mg/mL or mol/L.

-

The following diagram outlines the experimental workflow for solubility determination.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Future Perspectives

While a definitive, quantitative solubility profile for this compound in a range of organic solvents is not yet established in the public domain, this guide provides the theoretical framework and practical methodology for researchers to generate this crucial data. The physicochemical properties of the molecule suggest a favorable solubility in polar protic and aprotic solvents, with limited solubility in non-polar media. The provided experimental protocol, based on the isothermal shake-flask method, offers a reliable path to obtaining accurate and reproducible solubility data. As this compound and its derivatives continue to be explored for their therapeutic potential, the generation and dissemination of such fundamental physicochemical data will be invaluable to the scientific community, accelerating the pace of drug discovery and development.

References

-

Solubility of Things. (n.d.). 5-phenylthiazole-2,4-diamine. Retrieved from [Link]

-

ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). 5-phenylthiazole-2,4-diamine hydrochloride. Retrieved from [Link]

-

University of Canterbury. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Amide Coupling of 5-Phenylthiazole-2-carboxylic Acid

Introduction: The Significance of 5-Phenylthiazole-2-Carboxamides in Modern Drug Discovery

The 5-phenylthiazole-2-carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its rigid, planar structure and capacity for diverse electronic interactions allow for precise molecular recognition, making it a cornerstone in the design of inhibitors for enzymes such as kinases and CYP51, as well as other vital biological targets.[1][2][3] The synthesis of a library of these amide derivatives is, therefore, a frequent and critical task in drug development pipelines.

The formation of the amide bond, while conceptually simple—a condensation reaction between a carboxylic acid and an amine—is kinetically challenging and requires careful selection of coupling reagents and conditions to achieve high yields, minimize side reactions, and preserve stereochemical integrity.[4][5] This is particularly true for heteroaromatic carboxylic acids like 5-phenylthiazole-2-carboxylic acid, where the electronic properties of the thiazole ring can influence the reactivity of the carboxyl group.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven protocols for the amide coupling of this compound. We will delve into the mechanistic rationale behind the most effective coupling strategies, offer detailed step-by-step protocols, and present a comparative analysis to guide your selection of the optimal method for your specific synthetic challenge.

Understanding the Substrate: The Electronic Nature of this compound

The thiazole ring is an electron-deficient heterocycle. This electronic characteristic has a direct impact on the reactivity of the carboxylic acid at the 2-position. The electron-withdrawing nature of the ring can decrease the nucleophilicity of the carboxylate anion, potentially slowing down the initial activation step with the coupling reagent. Consequently, forcing conditions or highly efficient activation methods may be necessary, especially when coupling with poorly nucleophilic or sterically hindered amines.[6][7]

Core Coupling Strategies: A Comparative Overview

The most common and effective methods for forming amide bonds from carboxylic acids involve in situ activation to generate a highly reactive intermediate that is readily attacked by the amine nucleophile.[5] We will focus on two of the most reliable and widely adopted classes of coupling reagents: Carbodiimides (exemplified by EDC with an HOBt additive) and Uronium/Aminium salts (exemplified by HATU).

Data Presentation: Performance Comparison of Key Coupling Reagents

The choice of coupling reagent is a critical parameter that influences yield, purity, reaction time, and the degree of epimerization. The following table provides a comparative summary of key performance indicators for the most relevant coupling reagents, based on data from challenging peptide couplings which serve as a reliable benchmark for complex amide bond formations.

| Coupling Reagent | Class | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Racemization (%) | Key Advantages & Disadvantages |

| HATU | Uronium/Aminium Salt | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization, effective for hindered substrates.[8][9] Disadvantages: Higher cost. |

| HBTU | Uronium/Aminium Salt | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost.[10] Disadvantages: Can be less effective than HATU in preventing racemization. |

| PyBOP | Phosphonium Salt | 90-96 | >95 | 2-4 | <1.0 | Advantages: High efficiency, avoids carcinogenic HMPA byproduct. Disadvantages: Can be less effective for highly hindered couplings compared to HATU.[8] |

| EDC/HOBt | Carbodiimide/Additive | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts are easily removed.[8] Disadvantages: Generally lower reactivity, longer reaction times. |

For the this compound scaffold, HATU often emerges as the superior choice due to its high reactivity, which can overcome the potentially reduced nucleophilicity of the carboxylate. EDC/HOBt remains a viable, economical option for less demanding couplings with unhindered, nucleophilic amines.

Mechanistic Insights: The "Why" Behind the Protocols

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

EDC/HOBt Mediated Coupling

The carbodiimide method, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a classic approach. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is critical for suppressing side reactions and minimizing racemization.[10]

The mechanism proceeds in three key stages:

-

Activation: The carboxylic acid attacks the EDC to form a highly reactive, but unstable, O-acylisourea intermediate.

-

HOBt Interception: This unstable intermediate is intercepted by HOBt to form a more stable HOBt-ester. This step is crucial as it prevents the rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct.

-

Aminolysis: The amine nucleophile attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.

Caption: EDC/HOBt-mediated amide coupling mechanism.

HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent that leverages the reactivity of the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group.

The mechanism involves:

-

Deprotonation: A non-nucleophilic base, typically diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.

-

Activation: The resulting carboxylate anion attacks HATU, displacing the tetramethylurea (TMU) byproduct and forming a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, further enhancing the reactivity of the active ester.

-

Aminolysis: The amine rapidly attacks the OAt-ester to yield the final amide product.

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are designed for a standard 0.5 mmol scale reaction. They should be adapted and optimized based on the specific properties of the amine being used.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a cost-effective and reliable method, particularly suitable for couplings with primary and secondary alkyl amines or electron-rich anilines.

Materials:

-

This compound (1.0 equiv, 0.5 mmol, 102.6 mg)

-

Amine (1.1 equiv, 0.55 mmol)

-

EDC·HCl (1.2 equiv, 0.6 mmol, 115.0 mg)

-

HOBt (1.2 equiv, 0.6 mmol, 81.1 mg)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv, 1.25 mmol, 218 µL)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5 mL)

-

Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM (5 mL).

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise. A slight exotherm may be observed.

-

Allow the reaction to warm to room temperature and stir for 4-18 hours.

-

Reaction Monitoring: Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

-

Aqueous Workup:

-

Quench the reaction by adding water (10 mL).

-

Dilute with an organic solvent like Ethyl Acetate (EtOAc) (20 mL).

-